FzM1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

FzM1 ist ein negativer allosterischer Modulator des Frizzled-Rezeptors FZD4. Diese Verbindung ist bekannt für ihre Fähigkeit, die WNT5A-abhängige WNT-reaktive Element Aktivität zu reduzieren, was sie zu einem bedeutenden Molekül in der Erforschung des WNT/β-Catenin-Signalwegs macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, die typischerweise mit der Herstellung der Kernstruktur beginnen, gefolgt von Modifikationen der funktionellen Gruppen. Der genaue Syntheseweg kann variieren, umfasst aber in der Regel:

Bildung der Kernstruktur: Dies beinhaltet die Konstruktion des zentralen Ringsystems durch Cyclisierungsreaktionen.

Modifikationen der funktionellen Gruppen: Einführung spezifischer funktioneller Gruppen in die Kernstruktur unter Verwendung von Reagenzien wie Halogenen, Aminen oder Alkoholen unter kontrollierten Bedingungen.

Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um den gewünschten Reinheitsgrad zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung des Laborsyntheseprozesses beinhalten. Dies beinhaltet die Optimierung der Reaktionsbedingungen für größere Volumina, die Sicherstellung einer gleichmäßigen Qualität und die Implementierung effizienter Reinigungsmethoden. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Wissenschaftliche Forschungsanwendungen

FzM1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung des WNT/β-Catenin-Signalwegs und seiner Modulation verwendet.

Biologie: Untersucht auf seine Rolle in der Zellsignalisierung und seine Auswirkungen auf Zellproliferation und -differenzierung.

Medizin: Erforscht für potenzielle therapeutische Anwendungen bei Krankheiten, die mit einer abnormen WNT-Signalisierung zusammenhängen, wie z. B. Krebs und Fibrose.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf den WNT/β-Catenin-Signalweg abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an eine allosterische Stelle am Frizzled-Rezeptor FZD4, die sich speziell in der intrazellulären Schleife 3 befindet. Diese Bindung verändert die Konformation des Rezeptors und hemmt die WNT/β-Catenin-Signalkaskade. Die Reduktion der WNT5A-abhängigen WNT-reaktiven Element Aktivität beeinflusst letztendlich zelluläre Prozesse wie Proliferation, Differenzierung und Migration .

Wirkmechanismus

Target of Action

FzM1 is a negative allosteric modulator (NAM) of the Frizzled receptor FZD4 . The Frizzled receptor FZD4 is a part of the WNT signaling pathway, which plays a crucial role in embryonic development, stem cell regulation, and tissue homeostasis .

Mode of Action

This compound interacts with its target, FZD4, by binding to an allosteric site located in the intracellular loop 3 (ICL3) of FZD4 . This interaction induces a conformational change in the receptor, which ultimately inhibits the WNT/β-catenin signaling pathway . In the absence of any WNT ligand, this compound.8, a derivative of this compound, can bind to FZD4, promote recruitment of heterotrimeric G proteins, and bias WNT signaling toward a noncanonical route that involves PI3K .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the WNT/β-catenin signaling pathway . By inhibiting this pathway, this compound reduces WNT5A-dependent WNT responsive element (WRE) activity . This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and migration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the WNT/β-catenin signaling pathway . This can lead to changes in cellular processes regulated by this pathway, potentially influencing cell proliferation, differentiation, and migration .

Biochemische Analyse

Biochemical Properties

FzM1 acts as a negative allosteric modulator of the Frizzled receptor FZD4. It reduces WNT5A-dependent WNT responsive element activity by binding to an allosteric site located in the intracellular loop 3 of FZD4. This binding alters the receptor’s conformation, ultimately inhibiting the Wnt-β-catenin cascade . This compound does not affect GSK3-β or the APC destruction complex but blocks the phosphorylation and nuclear translocation of beta-catenin, reducing the transcription of TCF/LEF-regulatory genes .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In U87MG glioblastoma cells and Caco-2 cells, this compound promotes the plasma membrane localization of HA-Fz4-FEVR . Additionally, it abolishes Norrin-dependent TCF/LEF activation and gene transcription in HEK293 cells . These effects highlight the compound’s potential in modulating cell function and signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the allosteric site on the Frizzled receptor FZD4. This binding induces conformational changes in the receptor, inhibiting the Wnt-β-catenin signaling pathway . By blocking the phosphorylation and nuclear translocation of beta-catenin, this compound reduces the transcription of TCF/LEF-regulatory genes . This mechanism of action underscores the compound’s ability to modulate gene expression and cellular signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and protected from light . Reconstituted stock solutions are stable for up to three months at -20°C . Long-term studies have shown that this compound can maintain its inhibitory effects on the Wnt-β-catenin pathway, making it a reliable tool for extended research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the Wnt-β-catenin pathway without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in the Wnt-β-catenin signaling pathway, interacting with various enzymes and cofactors. By inhibiting the phosphorylation and nuclear translocation of beta-catenin, this compound affects the transcription of TCF/LEF-regulatory genes . This interaction underscores the compound’s role in modulating metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to promote the plasma membrane localization of HA-Fz4-FEVR in certain cell types highlights its potential for targeted delivery and accumulation . These interactions are crucial for understanding the compound’s localization and effects within biological systems.

Subcellular Localization

This compound’s subcellular localization is primarily associated with the Frizzled receptor FZD4. The compound’s binding to the allosteric site on FZD4 induces conformational changes that inhibit the Wnt-β-catenin signaling pathway . This localization is essential for the compound’s activity and function, as it directly influences its ability to modulate cellular signaling and gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FzM1 involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route can vary, but it generally includes:

Formation of the Core Structure: This involves the construction of the central ring system through cyclization reactions.

Functional Group Modifications: Introduction of specific functional groups to the core structure using reagents like halogens, amines, or alcohols under controlled conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

FzM1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Ersatz einer funktionellen Gruppe durch eine andere unter Verwendung von Reagenzien wie Halogeniden oder Nukleophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Halogenide, Nukleophile und andere Reagenzien unter verschiedenen Bedingungen, abhängig von der gewünschten Substitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen ab. So könnte die Oxidation beispielsweise Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen könnte.

Vergleich Mit ähnlichen Verbindungen

FzM1 ist im Vergleich zu anderen Verbindungen, die auf den WNT/β-Catenin-Signalweg abzielen, einzigartig aufgrund seiner spezifischen Bindungsstelle und seines Wirkmechanismus. Ähnliche Verbindungen umfassen:

IWP-2: Ein Inhibitor von Porcupine, einem Enzym, das an der Sekretion des WNT-Liganden beteiligt ist.

XAV939: Ein Tankyrase-Inhibitor, der Axin stabilisiert, einen negativen Regulator des WNT/β-Catenin-Signalwegs.

LGK974: Ein weiterer Porcupine-Inhibitor mit einem anderen Bindungsprofil im Vergleich zu IWP-2.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, den Frizzled-Rezeptor direkt zu modulieren, was einen einzigartigen Ansatz zur Hemmung des WNT/β-Catenin-Signalwegs bietet.

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht zu fragen!

Eigenschaften

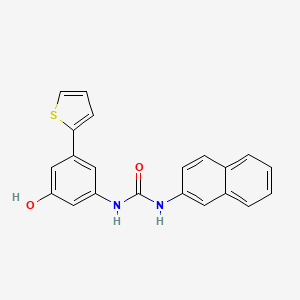

IUPAC Name |

1-(3-hydroxy-5-thiophen-2-ylphenyl)-3-naphthalen-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c24-19-12-16(20-6-3-9-26-20)11-18(13-19)23-21(25)22-17-8-7-14-4-1-2-5-15(14)10-17/h1-13,24H,(H2,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTSACXGWYGCPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C4=CC=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.